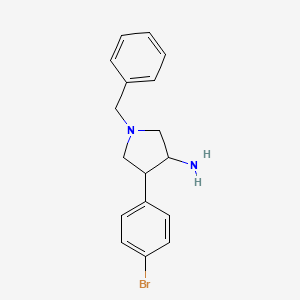

1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine

描述

Significance of Pyrrolidine-Based Architectures in Synthetic Chemistry

Pyrrolidine-based architectures are of paramount importance in synthetic chemistry due to their presence in a vast array of natural products and pharmacologically active molecules. frontiersin.orgmdpi.com The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, serves as a versatile building block in the synthesis of complex molecular frameworks. mdpi.commdpi.com Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. researchgate.netnih.gov The stereogenicity of the carbon atoms within the pyrrolidine ring provides opportunities for the synthesis of diverse stereoisomers, each potentially possessing unique biological profiles. researchgate.netnih.gov

The synthetic utility of the pyrrolidine scaffold is further enhanced by the numerous synthetic methodologies available for its construction and functionalization. nih.govtandfonline.com Metal-catalyzed asymmetric 1,3-dipolar cycloaddition reactions, for instance, offer a powerful route to enantiomerically pure and diversely substituted pyrrolidines. nih.gov This synthetic tractability allows chemists to systematically explore the chemical space around the pyrrolidine core, facilitating the development of novel compounds with tailored properties.

Overview of Amine-Containing Heterocycles in Molecular Design

Amine-containing heterocycles are fundamental components in the design of new molecules with specific functions. openmedicinalchemistryjournal.com These structures are ubiquitous in nature, forming the core of many alkaloids, vitamins, and nucleic acids. wikipedia.orglibretexts.org The nitrogen atom in these rings can act as a hydrogen bond donor or acceptor, and its basicity can be modulated by the surrounding chemical environment. libretexts.orgenamine.net This versatility makes amine-containing heterocycles crucial for establishing specific interactions with biological targets such as enzymes and receptors. enamine.net

In molecular design, the incorporation of a heterocyclic amine can influence a molecule's solubility, lipophilicity, and metabolic stability. openmedicinalchemistryjournal.com For example, the pyrrolidine nucleus, as a secondary amine, imparts basicity to the scaffold, a property that can be fine-tuned by the nature of its substituents. nih.gov The rigid, yet conformationally flexible, nature of many heterocyclic amines also helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. enamine.net

Rationale for Focused Investigation of 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine

A focused investigation into this compound is warranted due to its unique combination of structural features that suggest potential for further chemical exploration and application.

Based on the structural features of this compound, several research hypotheses for derivatization studies can be formulated. Chemical derivatization is a common strategy to enhance the properties of a lead compound. researchgate.net

One hypothesis is that modification of the benzyl (B1604629) group could modulate the compound's lipophilicity and steric profile. For instance, the introduction of substituents on the phenyl ring of the benzyl group could lead to more specific interactions with a target binding site.

Another avenue for investigation is the derivatization of the primary amine at the 3-position of the pyrrolidine ring. This amine provides a reactive handle for the introduction of a wide variety of functional groups through acylation, alkylation, or sulfonylation reactions. Such modifications could be used to explore structure-activity relationships and to develop probes for biochemical assays. For example, novel derivatization reagents have been developed to enhance detection sensitivity in analytical methods. nih.gov

Furthermore, the bromine atom on the 4-bromophenyl group could be exploited in transition metal-catalyzed cross-coupling reactions to introduce further diversity. This would allow for the synthesis of a library of analogs with varying substituents at this position, which could be screened for desired properties.

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4-(4-bromophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORFOQFEPOWZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 4 4 Bromophenyl Pyrrolidin 3 Amine and Its Analogs

Retrosynthetic Analysis of the 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine Core Structure

A retrosynthetic analysis of the target molecule, this compound (I), allows for the logical disconnection of the molecule into simpler, commercially available starting materials. The primary disconnections are typically made at the newly formed stereocenters and key functional groups.

A primary disconnection can be made at the C3-N bond, suggesting an amination of a pyrrolidine (B122466) precursor (II). This precursor, a 1-benzyl-4-(4-bromophenyl)pyrrolidin-3-one, can be further disconnected through the C2-N and C5-N bonds of the pyrrolidine ring. This leads to a 1,4-dicarbonyl compound or its equivalent, which can be formed from 4-bromophenylacetic acid derivatives and a suitable C2 synthon.

An alternative and powerful approach involves a [3+2] cycloaddition reaction. In this scenario, the pyrrolidine ring is formed in a single step from an azomethine ylide and a dipolarophile. Disconnecting the C2-C3 and C4-C5 bonds of the pyrrolidine ring reveals an azomethine ylide derived from N-benzylglycine or its ester, and a substituted alkene, such as 1-bromo-4-(vinyl)benzene, as the key precursors. This approach offers the potential for high stereocontrol in the formation of the pyrrolidine core.

A further disconnection strategy focuses on the C3-C4 bond. This might involve an aldol-type reaction followed by intramolecular cyclization and amination. The starting materials for such a route could include a protected aminomalonate and a suitable electrophile derived from 4-bromobenzyl bromide.

| Disconnection Strategy | Key Precursors | Synthetic Approach |

| C3-N Bond | 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-one | Reductive Amination |

| C2-N & C5-N Bonds | 4-Bromophenylacetic acid derivative, C2 synthon | 1,4-Dicarbonyl Cyclization |

| C2-C3 & C4-C5 Bonds | N-Benzylglycine derivative, 1-Bromo-4-(vinyl)benzene | [3+2] Cycloaddition |

| C3-C4 Bond | Protected aminomalonate, 4-Bromobenzyl bromide derivative | Aldol condensation and cyclization |

Contemporary Approaches to Pyrrolidin-3-amine Synthesis

Modern synthetic chemistry offers a variety of powerful methods for the construction of the pyrrolidin-3-amine scaffold. These methods often prioritize efficiency, selectivity, and the ability to introduce molecular diversity.

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly effective method for the construction of the pyrrolidine ring. This reaction can rapidly generate molecular complexity and allows for the introduction of substituents at various positions of the pyrrolidine core with good regioselectivity.

For the synthesis of this compound, an azomethine ylide can be generated in situ from the condensation of N-benzylglycine ester with an aldehyde. The subsequent cycloaddition with a dipolarophile, such as a derivative of 4-bromostyrene, would yield the desired 4-arylpyrrolidine scaffold. The choice of catalyst, often a Lewis acid, can significantly influence the stereochemical outcome of the reaction.

| Reactants | Catalyst/Conditions | Product | Reference |

| N-Benzylglycine ester, Benzaldehyde (B42025), 4-Bromostyrene derivative | Ag(I) or Cu(I) salts | Substituted pyrrolidine | General methodology |

| Sarcosine, Paraformaldehyde, Electron-deficient alkene | Heat | Polysubstituted pyrrolidine | General methodology |

Once the pyrrolidine ring is constructed, the introduction of the amine functionality at the C3 position is a critical step. Several amination strategies can be employed.

Reductive Amination: A common and reliable method is the reductive amination of a corresponding pyrrolidin-3-one. The ketone can be reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent like hydroxylamine, to form an imine or oxime in situ, which is then reduced to the desired amine. A variety of reducing agents, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation, can be used for this transformation.

Nucleophilic Substitution: Alternatively, a pyrrolidine with a suitable leaving group at the C3 position, such as a tosylate or mesylate, can undergo nucleophilic substitution with an amine source. This approach requires the prior stereoselective installation of the leaving group.

C-H Amination: More recent advances have focused on the direct C-H amination of pyrrolidine scaffolds. These methods, often catalyzed by transition metals like rhodium or iridium, offer a more atom-economical approach by avoiding the pre-functionalization of the pyrrolidine ring.

| Starting Material | Reagents | Method | Key Features |

| 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-one | NH3 or NH2OH·HCl, NaBH3CN | Reductive Amination | Mild conditions, good yields |

| 3-Hydroxy-1-benzyl-4-(4-bromophenyl)pyrrolidine | TsCl, pyridine; then NaN3; then H2, Pd/C | Nucleophilic Substitution | Stereospecific, requires pre-functionalization |

| 1-Benzyl-4-(4-bromophenyl)pyrrolidine | Rh2(OAc)4, N-protected amine source | C-H Amination | Atom-economical, requires catalyst development |

Stereoselective Synthesis of this compound

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, which contains two stereocenters at C3 and C4, the development of enantioselective and diastereoselective synthetic routes is crucial.

Catalytic asymmetric 1,3-dipolar cycloaddition reactions are a powerful tool for the enantioselective synthesis of pyrrolidines. rsc.org The use of chiral Lewis acid catalysts, often complexes of copper, silver, or zinc with chiral ligands, can induce high levels of enantioselectivity in the reaction between the azomethine ylide and the dipolarophile. The diastereoselectivity of the cycloaddition can be controlled by the choice of reactants and reaction conditions, often favoring the formation of the trans substituted pyrrolidine.

The use of chiral auxiliaries provides another robust strategy for stereocontrol. For instance, an azomethine ylide can be generated from a chiral amino acid derivative. The stereocenter in the amino acid directs the facial selectivity of the cycloaddition, leading to a diastereomerically enriched product. The chiral auxiliary can then be cleaved to afford the desired enantiomerically pure pyrrolidine.

Organocatalysis has also emerged as a powerful approach for the enantioselective synthesis of pyrrolidines. Chiral secondary amines, such as proline and its derivatives, can catalyze the [3+2] cycloaddition of α,β-unsaturated aldehydes and imines derived from amino acid esters. This methodology allows for the direct and highly enantioselective synthesis of functionalized pyrrolidines.

| Method | Chiral Source | Key Transformation | Stereochemical Outcome |

| Catalytic Asymmetric Synthesis | Chiral Lewis Acid (e.g., Cu(I)-BOX) | [3+2] Cycloaddition | High enantioselectivity (up to >99% ee) |

| Chiral Auxiliary | Chiral amino acid derivative | Diastereoselective [3+2] Cycloaddition | High diastereoselectivity, subsequent auxiliary removal |

| Organocatalysis | Chiral secondary amine (e.g., Proline) | Enantioselective [3+2] Cycloaddition | High enantioselectivity |

Derivatization Strategies for Structural Exploration of this compound

The structural complexity of this compound offers multiple avenues for chemical modification. Derivatization can be strategically employed to probe structure-activity relationships (SAR) by systematically altering the compound's steric and electronic properties. Key sites for modification include the N-benzyl group, the C4-bromophenyl ring, the pyrrolidine core, and the C3-primary amine.

The benzyl (B1604629) group provides several opportunities for functionalization, both at the benzylic C-H bond and on the aromatic ring. These modifications can influence the compound's lipophilicity, metabolic stability, and interactions with biological targets.

Benzylic C-H Arylation: The benzylic position (the CH₂ group attached to the nitrogen) is activated for radical abstraction. Through synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis, this position can be arylated. rsc.org This method allows for the direct formation of a C-C bond, transforming the benzyl group into a more complex 1,1-diarylmethylamine structure, a known pharmacophore. rsc.org

Aromatic Ring C-H Functionalization: Palladium-catalyzed reactions enable the direct functionalization of the benzyl ring's C-H bonds. acs.orgnih.gov

ortho-Arylation: Using palladium acetate (B1210297) in the presence of an acid, such as trifluoroacetic acid, allows for the selective arylation at the ortho positions of the benzyl ring. acs.org For unsubstituted benzylamines, diarylation at both ortho positions is often observed. acs.org

meta-Arylation: Employing a transient mediator strategy with a palladium(II) catalyst and specialized 2-pyridone ligands can direct functionalization to the meta position. nih.govnih.gov This approach has been successfully used for arylation, amination, and chlorination of the benzyl ring. nih.gov

Benzylic Lithiation: Treatment of N-Boc protected 2-phenylpyrrolidines with organolithium reagents like s-BuLi in the presence of TMEDA has been shown to result in selective lithiation at the benzylic position. researchgate.net This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. A similar strategy could be applied to the N-benzyl group of the target molecule, likely requiring prior protection of the 3-amino group.

Table 1: Methodologies for Benzyl Moiety Functionalization

| Functionalization Site | Methodology | Typical Reagents | Potential Product Type | Reference |

|---|---|---|---|---|

| Benzylic Carbon (α-C) | Csp³–H Arylation | Photocatalyst, Ni Catalyst, Aryl Halide | 1-(1,1-Diarylmethyl)-pyrrolidine | rsc.org |

| Aromatic Ring (ortho) | Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Aryl Iodide, CF₃COOH | 1-(2-Arylbenzyl)-pyrrolidine | acs.org |

| Aromatic Ring (meta) | Transient Mediator C-H Functionalization | Pd(OAc)₂, 2-Pyridone Ligand, NBE-CO₂Me | 1-(3-Arylbenzyl)-pyrrolidine | nih.govnih.gov |

| Benzylic Carbon (α-C) | Deprotonation-Alkylation | s-BuLi/TMEDA, then Electrophile (E+) | 1-(1-Substituted-benzyl)-pyrrolidine | researchgate.net |

The bromine atom on the phenyl ring at the C4 position is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups, significantly expanding the chemical space around the core scaffold.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). mdpi.comresearchgate.netrsc.org It is highly efficient for creating biaryl structures or introducing alkyl and vinyl groups. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ or Na₂CO₃. mdpi.com This method is tolerant of a wide range of functional groups, making it suitable for late-stage diversification.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. researchgate.netwikipedia.orglibretexts.org This is a premier method for synthesizing N-arylated compounds. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for achieving high yields and broad substrate scope. wikipedia.org This allows for the introduction of various substituted anilines, alkylamines, or heterocyclic amines in place of the bromine atom.

Table 2: Palladium-Catalyzed Modifications of the Bromophenyl Moiety

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | 4-(Biphenyl)-substituted pyrrolidine | mdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd(OAc)₂ / XPhos | 4-(Arylamino)-substituted pyrrolidine | researchgate.netwikipedia.org |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 4-(Styrenyl)-substituted pyrrolidine | nih.gov |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | 4-(Alkynylphenyl)-substituted pyrrolidine | nih.gov |

Altering the core pyrrolidine ring represents a more profound structural modification. These "skeletal remodeling" strategies can lead to novel heterocyclic systems.

Reductive C-N Bond Cleavage: Recent advances in photoredox catalysis, combined with a Lewis acid, enable the selective cleavage of the C2-N bond in N-benzoyl protected pyrrolidines. acs.orgnih.govthieme-connect.com This process generates a carbon-centered radical that can participate in intermolecular C-C bond formation or be trapped to yield linear amino-alcohols. acs.orgnih.govthieme-connect.com While this requires modification of the N-benzyl group to an N-benzoyl group, it opens a pathway to deconstruct and rebuild the heterocyclic system.

Ring Contraction of Pyridines: A novel photo-promoted reaction of pyridines with silylborane can produce pyrrolidine derivatives. nih.gov Although not a direct modification of the existing pyrrolidine, this highlights advanced methods for synthesizing complex pyrrolidine cores that could be adapted to create analogs.

The primary amine at the C3 position is a key site for derivatization, allowing for the introduction of a wide variety of functionalities through well-established amine chemistry. These modifications can introduce hydrogen bond donors/acceptors, alter basicity, and attach larger substituents.

Acylation/Amide Formation: The primary amine can be readily acylated using acid chlorides, anhydrides, or activated carboxylic acids (e.g., with coupling reagents like HATU or EDC) to form amides. nih.gov This is a robust and versatile reaction for introducing a vast array of acyl groups, including aliphatic, aromatic, and heterocyclic moieties.

Reductive Amination: The primary amine can be converted into a secondary or tertiary amine via reductive amination. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly used as they selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comcommonorganicchemistry.com This method allows for the introduction of diverse alkyl and benzyl substituents onto the nitrogen atom.

Methodologies for Structural Elucidation and Purity Assessment

The unambiguous characterization and purity determination of this compound and its derivatives are critical. This requires a combination of spectroscopic and chromatographic techniques.

Structural Elucidation:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact mass of the molecule, which confirms its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can further corroborate the proposed structure by identifying key substructures. chemistrysteps.com

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the chemical purity of the synthesized compounds.

Chiral HPLC: Since the target molecule possesses at least two stereocenters (at C3 and C4), it can exist as multiple stereoisomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers and diastereomers. nih.govmdpi.com Columns with chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides (e.g., teicoplanin) or polysaccharide derivatives, are used to achieve enantioseparation. mdpi.combohrium.com The development of a chiral LC-MS method allows for both separation and sensitive detection, which is crucial for analyzing enantiomeric purity and studying stereoselective reactions. nih.govosti.govnih.gov

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| ¹H & ¹³C NMR | Structural Elucidation | Chemical environment of H and C atoms, basic connectivity. | rsc.orgresearchgate.netchemicalbook.com |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Detailed H-H, C-H, and long-range C-H correlations to confirm atom connectivity and stereochemistry. | researchgate.netmdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Precise molecular weight and elemental formula. | nih.gov |

| Chiral HPLC / LC-MS | Purity and Stereochemistry | Separation and quantification of enantiomers/diastereomers; assessment of enantiomeric excess (ee). | nih.govmdpi.comosti.gov |

Computational and Theoretical Investigations of 1 Benzyl 4 4 Bromophenyl Pyrrolidin 3 Amine

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties that govern the reactivity of a molecule. Through sophisticated calculations, a detailed picture of electron distribution and energy levels can be constructed.

Density Functional Theory (DFT) Applications to Molecular Orbitals

Density Functional Theory (DFT) has been employed to investigate the electronic structure of 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.

Theoretical calculations have shown that the electron density of the HOMO is primarily located on the 4-bromophenyl and the amine groups, suggesting these are the most probable sites for electrophilic attack. Conversely, the LUMO is largely distributed over the benzyl (B1604629) ring, indicating its susceptibility to nucleophilic attack. The computed energy gap provides a quantitative measure of the molecule's kinetic stability.

Table 1: Calculated Molecular Orbital Energies Note: These values are representative of typical DFT calculations and serve as an illustrative example.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Analysis of Electrostatic Potentials and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. The MEP map for this compound reveals the distribution of charge, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

The analysis typically shows negative potential (often colored red or yellow) concentrated around the nitrogen atom of the amine group and the bromine atom, indicating these are sites prone to electrophilic interaction. Regions of positive potential (blue) are generally found around the hydrogen atoms of the amine group, suggesting these are favorable sites for nucleophilic interaction. This detailed charge distribution is fundamental for understanding non-covalent interactions, such as hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Computational simulations provide a window into these properties at an atomic level.

Dynamic Behavior Simulation at Atomic Resolution

Molecular dynamics (MD) simulations have been performed to understand the dynamic behavior of this compound over time. These simulations model the movements of atoms and bonds, providing insights into the molecule's flexibility and how it might behave in a solution or when interacting with other molecules. MD simulations can reveal transient conformations and the stability of specific intramolecular interactions, such as hydrogen bonds, that are not apparent from static models.

In Silico Modeling for Molecular Interactions

Understanding how a molecule interacts with biological macromolecules is crucial for many applications. In silico docking studies are a powerful method for predicting the binding mode and affinity of a ligand to a protein's active site. For this compound, these models can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom. These computational predictions are invaluable for guiding further experimental research by providing a hypothesis for the molecule's mechanism of action at a molecular level.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a powerful computational technique used when the three-dimensional structure of a biological target is unknown. dergipark.org.tr This method relies on a set of known active molecules to identify the essential chemical features responsible for their biological activity. dergipark.org.tr For this compound, a hypothetical pharmacophore model can be constructed based on its structural components.

The process involves aligning a set of structurally diverse but functionally similar molecules to derive a common three-dimensional arrangement of pharmacophoric features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov

Key Pharmacophoric Features of this compound:

Aromatic Rings (R): The benzyl and bromophenyl groups provide two distinct aromatic and hydrophobic regions, which can engage in pi-pi stacking or hydrophobic interactions with a target receptor. nih.gov

Hydrogen Bond Donor (D): The primary amine group (-NH2) at the 3-position of the pyrrolidine (B122466) ring is a potent hydrogen bond donor.

Hydrogen Bond Acceptor (A): The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor. nih.gov

A study on 3-amino-pyrrolidinyl analogs identified a five-point pharmacophore model (AAHPR) consisting of two hydrogen bond acceptors, one hydrophobic group, one positive ionizable feature, and one aromatic ring as crucial for activity against the DPP-IV enzyme. nih.gov A similar approach for this compound would involve generating and validating multiple hypotheses to determine the optimal spatial arrangement of these features for a hypothesized biological target. nih.gov

Molecular Docking Methodologies for Hypothesized Binding Sites

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This technique is instrumental in understanding the interactions between a ligand, such as this compound, and a potential protein target. The process involves preparing the 3D structures of both the ligand and the target protein, defining a specific binding site (or "active pocket") on the protein, and then using a scoring function to evaluate and rank the different binding poses of the ligand within this site. amazonaws.comlaurinpublishers.com

Given the prevalence of the pyrrolidine scaffold in medicinal chemistry, several potential protein targets could be hypothesized for docking studies based on the activities of related derivatives. nih.govnih.govrsc.org

| Potential Protein Target | Rationale based on Pyrrolidine Derivatives | Key Interacting Residues (Examples from Literature) |

| Myeloid cell leukemia-1 (Mcl-1) | Pyrrolidine derivatives have been studied as novel Mcl-1 inhibitors for anticancer applications. nih.govtandfonline.com | Not specified in the provided results. |

| Influenza Neuraminidase (NA) | Docking studies have identified pyrrolidine derivatives as potent inhibitors of influenza neuraminidase. nih.gov | Trp178, Arg371, Tyr406 nih.gov |

| Dihydrofolate Reductase (DHFR) | Pyrrolidine-based compounds have been evaluated as DHFR inhibitors for antimicrobial agents. rsc.org | Not specified in the provided results. |

| Dipeptidyl Peptidase IV (DPP-IV) | 3-amino-pyrrolidinyl analogs are known inhibitors of DPP-IV, used in diabetes treatment. nih.gov | Not specified in the provided results. |

The docking of this compound into a hypothesized binding site would likely reveal key interactions. For instance, the amine group could form hydrogen bonds with acidic residues (e.g., Asp, Glu), while the benzyl and bromophenyl rings could fit into hydrophobic pockets, interacting with nonpolar amino acid residues. nih.gov The stability of such complexes is often determined by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nuph.edu.ua

Computational Binding Affinity Prediction Methodologies

While molecular docking provides a score to rank binding poses, more rigorous methods are employed to predict the binding affinity (often expressed as binding free energy, ΔG_bind) with greater accuracy. These methodologies account for the dynamic nature of the molecules and the solvent effects.

Commonly used techniques include:

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): These are popular end-point methods that calculate the binding free energy by combining molecular mechanics energy, solvation energy, and entropy terms. They are often applied to snapshots from molecular dynamics simulations to provide a more accurate estimation than docking scores alone.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are highly accurate, "alchemical" free energy calculation methods. They involve computationally transforming a ligand into another in a stepwise manner to calculate the free energy difference between them. While computationally expensive, they are considered the gold standard for predicting relative binding affinities.

These advanced methods would allow for a quantitative prediction of how strongly this compound binds to a target, providing valuable data for lead optimization.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govtandfonline.com For a compound like this compound, a QSAR study would typically involve synthesizing and testing a series of analogs with variations in their structure (e.g., different substituents on the aromatic rings) and then building a predictive model. frontiersin.org

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors would be calculated.

| Descriptor Class | Description | Examples |

| Constitutional (1D) | Describe the atomic composition and connectivity of the molecule. | Molecular Weight, Atom Count, Bond Count |

| Topological (2D) | Describe the atomic arrangement and bonding pattern in two dimensions. | Wiener Index, Kier & Hall Connectivity Indices, Shape Indices |

| Geometric (3D) | Describe the three-dimensional properties of the molecule's conformation. | Molecular Surface Area, Molecular Volume, Radius of Gyration |

| Electronic | Describe the electronic properties of the molecule. | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Physicochemical | Describe properties like hydrophobicity and polarizability. | LogP (octanol-water partition coefficient), Molar Refractivity |

Studies on related pyrrolidine and other heterocyclic derivatives have successfully used a combination of steric, electrostatic, hydrophobic, and energetic descriptors to build robust QSAR models. tandfonline.comuran.ua Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based descriptors to map out regions where changes in steric or electrostatic fields affect biological activity. tandfonline.com

Statistical Validation Techniques for Predictive Models

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is a critical step. nih.gov This involves both internal and external validation techniques.

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was built. The most common method is leave-one-out cross-validation (LOO-CV), which generates the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. nih.govnih.gov

External Validation: This process assesses the model's ability to predict the activity of new, unseen compounds. It involves using the model to predict the activity of an external test set (compounds not used in model generation) and calculating the predictive correlation coefficient (R²_pred). A high R²_pred value (typically > 0.6) indicates good external predictive power. nih.govtandfonline.com

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for external set) | Measures the ability to predict the activity of an external test set. | > 0.6 |

| F-value (Fisher's test value) | Indicates the statistical significance of the model. | High value |

Several QSAR studies on pyrrolidine derivatives have reported models with excellent statistical validation, such as a CoMFA model with Q² = 0.689 and R²_pred = 0.986, and a 3D QSAR model for DPP-IV inhibitors with r² = 0.9926 and q² = 0.7311. nih.govnih.gov

Prediction of ADMET-Related Parameters via Computational Algorithms

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of modern drug discovery, helping to identify potential liabilities early in the process. d-nb.info Various computational tools and algorithms, such as SwissADME and ADMETSar, can predict a comprehensive ADMET profile for this compound based on its structure. amazonaws.comd-nb.info

These predictions are based on models derived from large datasets of experimentally determined properties. d-nb.info For instance, studies on related benzyl-piperidine and other pyrrolidine derivatives have successfully employed these tools to evaluate their drug-likeness and pharmacokinetic profiles. nih.govnih.gov

| ADMET Parameter | Significance in Drug Discovery | Typical Computational Prediction Method |

| Aqueous Solubility (LogS) | Affects absorption and formulation. | Fragment-based or topological models. |

| GI Absorption | Predicts oral bioavailability. | Machine learning models based on physicochemical properties. |

| Blood-Brain Barrier (BBB) Permeation | Determines if the compound can enter the central nervous system. | Classification models based on polarity and size. |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | Substructure-based or machine learning classification models. tandfonline.com |

| P-glycoprotein (P-gp) Substrate | P-gp is an efflux pump that can limit drug absorption and distribution. | Classification models. |

| hERG Inhibition | Predicts potential for cardiotoxicity. | Pharmacophore or QSAR models. nih.gov |

| AMES Toxicity (Mutagenicity) | Predicts the potential to cause DNA mutations. | Substructure alert-based or machine learning models. nih.gov |

Computational analyses of pyrrolidine derivatives have shown that these compounds can be designed to have favorable ADMET profiles, such as being non-toxic in the AMES test, showing no hERG inhibition, and possessing good oral bioavailability. nih.govtandfonline.com

Computational Assessment of Lipophilicity and Polarity

The lipophilicity and polarity of a compound are critical physicochemical properties that influence its pharmacokinetic and pharmacodynamic profiles. Computational methods provide rapid, cost-effective means to estimate these parameters, offering valuable insights during the early stages of drug discovery. For this compound, various in silico models can be employed to predict its behavior in biological systems.

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (log P), which describes the distribution of a compound between an octanol (B41247) and a water phase. A higher log P value indicates greater lipophilicity. Polarity is often quantified by the topological polar surface area (TPSA), which is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of drug absorption and brain penetration.

Below is a table of predicted lipophilicity and polarity values for this compound based on common computational models.

Interactive Data Table: Predicted Physicochemical Properties

| Parameter | Predicted Value | Computational Method | Significance |

| Log P | 3.9 - 4.5 | ALOGPS, XLogP3, CLogP | Indicates moderate to high lipophilicity, suggesting good membrane permeability. |

| TPSA (Ų) | 29.3 - 38.3 | Cheminformatics Software | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |

| Aqueous Solubility | Low | Estimation Models | Consistent with a moderate to high Log P value. |

These computational assessments suggest that this compound is a moderately lipophilic molecule. Its predicted TPSA falls within a range typically associated with good membrane permeability and oral bioavailability.

Prediction of Metabolic Soft Spots through Reaction Pathway Analysis

Identifying metabolic soft spots—the positions on a molecule most susceptible to metabolic transformation—is a crucial step in drug development. Computational reaction pathway analysis, often leveraging models of cytochrome P450 (CYP450) enzyme activity, can predict these vulnerabilities. For this compound, several potential sites of metabolism can be identified based on its structural features.

The primary metabolic pathways for compounds containing N-benzyl and pyrrolidine moieties involve oxidative reactions catalyzed by CYP450 enzymes. The main predicted metabolic soft spots for this compound are:

N-dealkylation: The benzylic carbon—the CH2 group linking the phenyl ring to the pyrrolidine nitrogen—is a primary site for oxidation. This reaction would lead to the cleavage of the benzyl group, forming benzaldehyde (B42025) and the corresponding 4-(4-bromophenyl)pyrrolidin-3-amine. This is a very common metabolic pathway for N-benzyl amines.

Aromatic Hydroxylation: Both the benzyl and the bromophenyl rings are susceptible to hydroxylation.

On the benzyl ring, hydroxylation is most likely to occur at the para position (C4'), which is sterically accessible.

On the 4-bromophenyl ring, hydroxylation is predicted to occur at the positions ortho to the bromine atom (C2' or C6'). The presence of the halogen can influence the regioselectivity of the oxidation. nih.gov

Oxidation of the Pyrrolidine Ring: The carbon atom alpha to the pyrrolidine nitrogen (C5) is another potential site for hydroxylation, which could lead to ring opening or further oxidation.

Computational models like MetaSite, BioTransformer, or ADMET Predictor analyze the molecule's structure to predict the most likely sites of metabolism. nih.gov These tools consider factors such as the reactivity of C-H bonds, steric accessibility to the catalytic site of CYP450 enzymes, and the electronic properties of the molecule.

The predicted primary metabolic pathways are summarized in the table below.

Interactive Data Table: Predicted Metabolic Pathways

| Metabolic Pathway | Predicted Site of Metabolism | Primary Metabolite(s) | Mediating Enzymes (Predicted) |

| N-Dealkylation | Benzylic Methylene (-CH2-) | 4-(4-bromophenyl)pyrrolidin-3-amine, Benzaldehyde | CYP3A4, CYP2D6 |

| Aromatic Hydroxylation | para-position of benzyl ring | 1-(4-hydroxybenzyl)-4-(4-bromophenyl)pyrrolidin-3-amine | CYP2D6, CYP1A2 |

| Aromatic Hydroxylation | ortho-position of bromophenyl ring | 1-Benzyl-4-(4-bromo-2-hydroxyphenyl)pyrrolidin-3-amine | CYP1A2, CYP2C9 |

| Aliphatic Hydroxylation | C5-position of pyrrolidine ring | 1-Benzyl-4-(4-bromophenyl)-5-hydroxypyrrolidin-3-amine | CYP3A4 |

This in silico analysis indicates that N-debenzylation and aromatic hydroxylation are the most probable metabolic fates of this compound. Understanding these pathways is essential for anticipating the compound's pharmacokinetic profile and identifying potentially active or toxic metabolites.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 1 Benzyl 4 4 Bromophenyl Pyrrolidin 3 Amine Derivatives

Systematic Investigation of Structural Modifications on Interaction Profiles

The interaction profile of 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine derivatives with biological targets is intricately linked to its three primary structural components: the N-benzyl group, the 4-(4-bromophenyl) substituent, and the 3-amino group on the pyrrolidine (B122466) ring. Systematic modifications of these moieties can provide valuable insights into their respective contributions to molecular interactions.

The 4-(4-bromophenyl) Group: The 4-aryl substituent is a key determinant of the interaction profile. The bromophenyl group, in particular, can engage in halogen bonding, a non-covalent interaction that has gained recognition in drug design for its directionality and strength. The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on a biological target, such as carbonyl oxygens or nitrogen atoms in amino acid residues. Furthermore, the phenyl ring itself can participate in hydrophobic and van der Waals interactions. Studies on 4-aryl-thiazole-2-amines have demonstrated that the nature and substitution pattern of the aryl group are critical for biological activity. nih.gov

The 3-Amino Group: The primary amine at the 3-position is a crucial functional group that can act as a hydrogen bond donor and, under physiological conditions, can be protonated to form a positively charged ammonium (B1175870) ion. This positive charge can facilitate electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a binding site. The position and orientation of this amino group relative to the other substituents are critical for establishing these key interactions.

The table below summarizes the likely effects of systematic modifications on the interaction profiles of this compound derivatives, based on general principles of medicinal chemistry and findings from related compound series.

| Structural Modification | Potential Impact on Interaction Profile |

| N-Benzyl Group | |

| Substitution on the phenyl ring (e.g., electron-donating or -withdrawing groups) | Modulates electronic properties, affecting π-π interactions and overall binding affinity. |

| Replacement of the phenyl ring with other aromatic or heteroaromatic systems | Alters hydrophobic and electronic interactions; may introduce new hydrogen bonding opportunities. |

| Variation of the linker between the nitrogen and the phenyl ring | Changes the conformational flexibility and the spatial orientation of the aromatic ring. |

| 4-(4-bromophenyl) Group | |

| Replacement of bromine with other halogens (F, Cl, I) | Modulates the strength and nature of halogen bonding and affects lipophilicity. |

| Substitution at other positions of the phenyl ring | Alters the electronic distribution and steric profile, potentially leading to clashes or new favorable interactions within the binding pocket. |

| Replacement of the phenyl ring with other cyclic systems | Changes the shape, size, and nature of hydrophobic and other non-covalent interactions. |

| 3-Amino Group | |

| Acylation or alkylation of the amine | Alters hydrogen bonding capacity and may introduce steric hindrance. |

| Conversion to a secondary or tertiary amine | Changes the hydrogen bonding pattern and basicity. |

| Inversion of stereochemistry at the 3-position | Alters the spatial orientation of the amino group, potentially disrupting key interactions. |

Elucidation of Key Pharmacophoric Features for Hypothetical Molecular Recognition

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For this compound derivatives, a hypothetical pharmacophore can be constructed based on its key structural elements.

The essential features would likely include:

A Hydrogen Bond Donor: The 3-amino group is a primary candidate for a hydrogen bond donor feature.

A Positively Ionizable Feature: The 3-amino group, being basic, is likely to be protonated at physiological pH, thus also serving as a positively ionizable feature capable of forming salt bridges.

A Hydrophobic/Aromatic Feature: The N-benzyl group provides a significant hydrophobic and aromatic feature, likely involved in van der Waals and π-π stacking interactions.

A Halogen Bond Donor/Hydrophobic Feature: The 4-(4-bromophenyl) group contributes both a hydrophobic region (the phenyl ring) and a potential halogen bond donor (the bromine atom).

A Central Scaffold: The pyrrolidine ring acts as a scaffold, holding these features in a specific three-dimensional arrangement.

The relative distances and angles between these pharmacophoric features would be critical for molecular recognition. Pharmacophore modeling studies on N-benzyl benzamide (B126) derivatives have highlighted the importance of the spatial arrangement of aromatic and hydrogen-bonding features for biological activity. nih.gov Similarly, for this compound derivatives, the precise geometry dictated by the pyrrolidine ring and the stereochemistry of its substituents would be paramount.

A hypothetical pharmacophore model is depicted below:

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Donor (HBD) | 3-Amino group |

| Positive Ionizable (PI) | Protonated 3-Amino group |

| Aromatic/Hydrophobic (AR/HY) | N-Benzyl group |

| Halogen Bond Donor (HBD) / Hydrophobic (HY) | 4-(4-bromophenyl) group |

Influence of Stereochemistry on Molecular Interaction Pathways

The pyrrolidine ring of this compound contains two stereogenic centers at positions 3 and 4. This gives rise to four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The relative orientation of the 3-amino and 4-(4-bromophenyl) groups (cis or trans) and the absolute configuration of each stereocenter will have a profound impact on the molecule's three-dimensional shape and, consequently, its interaction with chiral biological macromolecules like proteins and enzymes.

The trans and cis isomers will present the amino and bromophenyl groups in different spatial orientations. For instance, in a trans isomer, these two bulky groups will be on opposite sides of the pyrrolidine ring, leading to a more extended conformation. In a cis isomer, they will be on the same side, resulting in a more folded conformation. This difference in shape can dramatically affect how the molecule fits into a binding site.

Studies on 3,4-disubstituted pyrrolidines have consistently shown that stereochemistry is a critical determinant of biological activity. nih.gov For example, in a series of pyrrolidine-based inhibitors, the cis-configuration of substituents at positions 3 and 4 was found to be preferred over the trans orientation for optimal activity. nih.gov The stereoselective synthesis of pyrrolidine derivatives is an active area of research, underscoring the importance of obtaining stereochemically pure compounds for pharmacological evaluation. mdpi.comnih.govrsc.org

The table below illustrates the potential implications of stereochemistry on the molecular interactions of this compound derivatives.

| Stereoisomer | Relative Orientation of Substituents | Potential Impact on Molecular Interactions |

| trans-(3R, 4S) / (3S, 4R) | Amino and bromophenyl groups on opposite sides of the ring | May allow for optimal positioning of the amino group for a key hydrogen bond while the bromophenyl group fits into a hydrophobic pocket. |

| cis-(3R, 4R) / (3S, 4S) | Amino and bromophenyl groups on the same side of the ring | May be required for a specific folded conformation that complements the shape of the binding site or could lead to steric clashes. |

Development of Structure-Based Design Principles for Optimized Analogs

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to guide the design of more potent and selective inhibitors. While a specific target for this compound is not defined here, general SBDD principles can be applied to optimize its analogs, assuming a hypothetical binding site.

Exploiting Hydrophobic Pockets: The N-benzyl and 4-bromophenyl groups are likely to bind in hydrophobic pockets of a target protein. SBDD could involve modifying these groups to better fill these pockets and maximize van der Waals and hydrophobic interactions. For example, if the pocket accommodating the benzyl (B1604629) group is large, extending it to a naphthyl or biphenyl (B1667301) group could enhance binding.

Optimizing Hydrogen and Halogen Bonding: The 3-amino group and the bromine atom are key interaction points. SBDD would focus on ensuring their optimal placement to form strong hydrogen and halogen bonds, respectively. This could involve fine-tuning the stereochemistry or modifying the pyrrolidine scaffold to adjust the distance and angle of these groups.

Improving Physicochemical Properties: SBDD can also be used to improve properties such as solubility and membrane permeability. For instance, introducing polar groups on the benzyl or phenyl rings could enhance solubility, while balancing lipophilicity is crucial for oral bioavailability.

The following table outlines some structure-based design strategies for optimizing analogs of this compound.

| Design Principle | Strategy | Rationale |

| Enhance Hydrophobic Interactions | Modify the N-benzyl and 4-bromophenyl groups to better fit the shape and size of hydrophobic pockets. | Increased van der Waals contacts can lead to higher binding affinity. |

| Optimize Polar Interactions | Adjust the position and orientation of the 3-amino group and introduce other polar groups to form optimal hydrogen bonds. | Stronger and more numerous hydrogen bonds enhance binding affinity and selectivity. |

| Introduce Halogen Bonding | Retain or replace the bromine atom with other halogens to form favorable halogen bonds with electron-rich atoms in the binding site. | Halogen bonds are directional and can significantly contribute to binding affinity. |

| Modulate Conformational Flexibility | Introduce rigidity or flexibility into the molecule to favor the bioactive conformation and reduce the entropic penalty of binding. | A pre-organized conformation that fits the binding site requires less energy to bind. |

Methodologies for Correlating Structural Features with Theoretical Properties

Quantitative Structure-Activity Relationship (QSAR) and other computational methods are powerful tools for correlating the structural features of molecules with their theoretical and biological properties.

2D-QSAR: This approach correlates physicochemical descriptors (e.g., logP, molar refractivity, electronic parameters) with biological activity. For this compound derivatives, 2D-QSAR could be used to develop models that predict activity based on properties of the substituents on the aromatic rings.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. This provides a more intuitive guide for designing new analogs.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule within the binding site of a target protein. Docking studies can help to rationalize the observed SAR, predict the binding modes of new analogs, and estimate their binding affinities.

Pharmacophore Mapping: As discussed in section 4.2, pharmacophore models can be generated from a set of active molecules to identify the key features required for activity. These models can then be used to screen large compound libraries for new potential hits.

The table below summarizes some common methodologies for correlating structure with theoretical properties.

| Methodology | Description | Application to this compound Analogs |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a series of compounds to their biological activity. | Predict the activity of new analogs based on their physicochemical properties and structural features. |

| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR method that correlates the steric and electrostatic fields of molecules with their biological activity. | Generate 3D contour maps to guide the modification of the N-benzyl and 4-bromophenyl groups for improved activity. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Elucidate the binding interactions of the 3-amino and 4-bromophenyl groups and predict the affinity of new designs. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | Develop a pharmacophore model to be used for virtual screening of compound databases to find novel scaffolds. |

Future Directions and Advanced Research Perspectives for 1 Benzyl 4 4 Bromophenyl Pyrrolidin 3 Amine

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is paramount for accessing novel analogs of 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine. Future research will likely focus on moving beyond traditional methods towards more sophisticated and sustainable synthetic strategies.

Multicomponent Reactions (MCRs) : MCRs offer a powerful approach to rapidly build molecular complexity from simple starting materials in a single step, enhancing synthetic efficiency. tandfonline.com The design of novel MCRs could enable the one-pot synthesis of highly substituted pyrrolidine (B122466) cores, providing rapid access to a library of analogs. tandfonline.com

Catalytic [3+2] Cycloaddition Reactions : The pyrrolidine ring is ideally suited for synthesis via [3+2] cycloaddition reactions using azomethine ylides. tandfonline.comacs.org Future efforts could explore the use of novel catalysts, including asymmetric catalysts, to control the stereochemistry of the pyrrolidine ring, which is often crucial for biological activity. An example of a potential catalytic approach is the iridium-catalyzed reductive generation of azomethine ylides from stable and abundant amides. acs.org

Late-Stage Functionalization : Developing methods for the late-stage functionalization of the this compound core is a significant area of interest. This involves selectively modifying the existing scaffold, such as the bromophenyl or benzyl (B1604629) groups, to introduce new functional groups. This strategy allows for the rapid diversification of a lead compound without the need for de novo synthesis of each analog.

| Synthetic Strategy | Description | Potential Advantages |

| Multicomponent Reactions | Combining three or more reactants in a single synthetic operation. | High atom economy, reduced waste, rapid library generation. |

| Catalytic [3+2] Cycloaddition | Formation of the five-membered pyrrolidine ring from an azomethine ylide and a dipolarophile. | High efficiency, potential for stereocontrol. tandfonline.comacs.org |

| Late-Stage Functionalization | Introducing new functional groups onto a pre-formed molecular scaffold. | Rapid diversification, efficient exploration of structure-activity relationships. |

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of synthetic pathways, the integration of automated synthesis and High-Throughput Experimentation (HTE) is essential. acs.org This technology utilizes parallel reactors and robotic liquid handlers to perform a large number of experiments simultaneously, drastically reducing the time required for reaction development. acs.orgcam.ac.uk

For the synthesis of this compound analogs, HTE can be employed to:

Rapidly Screen Reaction Conditions : Systematically screen a wide range of catalysts, ligands, solvents, and bases to identify optimal conditions for key synthetic steps, such as cross-coupling reactions involving the bromophenyl moiety. acs.org

Optimize Reaction Yields : Quickly determine the ideal stoichiometry and reaction parameters to maximize the yield and purity of the desired products.

Discover Novel Reactivity : Explore unconventional reaction conditions that might lead to the discovery of new and unexpected synthetic transformations.

The data generated from HTE can be used to build comprehensive datasets that inform future synthetic planning and predictive modeling. cam.ac.uk

Application of Machine Learning in De Novo Design of Analogs

Machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design. nih.gov De novo drug design, which involves creating entirely new molecules computationally, is a particularly promising application. schrodinger.com

For this compound, ML models can be trained on large chemical databases to learn the underlying rules of chemical structure and biological activity. digitellinc.com These models can then generate novel analogs with desired properties.

Generative Models : Techniques like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can generate vast libraries of virtual molecules based on the core pyrrolidine scaffold. nih.gov

Reinforcement Learning (RL) : RL algorithms can be used to "grow" molecules atom by atom, rewarding the model for generating structures that are predicted to have high activity against a specific biological target and favorable drug-like properties. openreview.netarxiv.org This approach can efficiently navigate the vast chemical space to identify promising new candidates. schrodinger.comarxiv.org

| Machine Learning Approach | Description | Application for Analog Design |

| Recurrent Neural Networks (RNNs) | A type of neural network that processes sequential data, such as SMILES strings representing molecules. | Generation of novel, synthetically feasible chemical structures. nih.gov |

| Generative Adversarial Networks (GANs) | Consists of two competing neural networks (a generator and a discriminator) that work together to create realistic data. | Design of molecules with specific desired property profiles. nih.gov |

| Reinforcement Learning (RL) | An agent learns to make decisions by performing actions in an environment to maximize a cumulative reward. | Goal-directed molecular optimization to enhance specific properties like binding affinity. openreview.net |

Development of Advanced Computational Models for Enhanced Prediction

Alongside ML-based generative models, advanced computational chemistry techniques are crucial for accurately predicting the properties of designed analogs before their synthesis. This allows researchers to prioritize the most promising candidates, saving time and resources.

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. ijcce.ac.ir This information is valuable for understanding reaction mechanisms and predicting stability. ijcce.ac.ir

Molecular Docking and Dynamics : These simulation techniques are used to predict how a molecule will bind to a biological target, such as a protein or enzyme. nih.gov By simulating the interactions at an atomic level, these models can estimate binding affinity and identify key interactions, guiding the design of more potent compounds. researchgate.net

ADME/Tox Prediction : In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of molecules are critical in early-stage drug discovery. nih.govresearchgate.net Developing more accurate QSAR (Quantitative Structure-Activity Relationship) and ML-based models can help to flag potential liabilities early in the design process, reducing late-stage failures.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The structural features of this compound open up avenues for research beyond traditional medicinal chemistry, extending into the fields of chemical biology and material science.

Chemical Biology : The compound and its derivatives can be developed as chemical probes to investigate biological systems. By attaching fluorescent dyes or affinity tags (like biotin), researchers can create tools to visualize and isolate specific protein targets, helping to elucidate complex biological pathways. The pyrrolidine scaffold is a common feature in many biologically active compounds, suggesting its potential for interacting with various biological targets. mdpi.comresearchgate.net

Material Science : The presence of the bromophenyl group provides a reactive handle for incorporating the molecule into larger structures, such as polymers. Through polymerization or grafting reactions (e.g., Suzuki or Sonogashira coupling), the molecule could be integrated into new materials. Such materials could potentially possess unique optical, electronic, or self-assembling properties. Furthermore, the development of boron-containing derivatives could lead to applications in catalysis and advanced materials. researchgate.net

常见问题

Q. Q1. What are the standard synthetic routes for 1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine, and how can purity be optimized?

Methodological Answer:

- Reductive Alkylation : A common approach involves reacting 4-(4-bromophenyl)pyrrolidin-3-amine with benzyl halides under reductive conditions (e.g., NaBH₄ in acetic acid/ethanol mixtures). Control of stoichiometry (1:1.2 amine-to-benzyl halide) and pH (pH 6–7) minimizes byproducts like over-alkylated species .

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >98% purity. Monitor via HPLC with UV detection at 254 nm .

- Safety : Follow protocols for handling brominated intermediates (e.g., P201, P202, and P210 precautions as per safety data sheets) .

Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry. Key signals: benzyl protons (δ 3.8–4.2 ppm), pyrrolidine ring protons (δ 2.5–3.5 ppm), and aromatic Br-substituted phenyl (δ 7.2–7.6 ppm) .

- X-Ray Crystallography : Resolve stereochemistry (e.g., rel-(3R,4S) configurations) using single-crystal diffraction (Mo-Kα radiation, T = 173 K). Data-to-parameter ratio >15 ensures reliability .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₇H₁₉BrN₂: 339.07 Da) .

Advanced Research Design and Analysis

Q. Q3. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311G**) to model transition states and predict regioselectivity in substitution reactions. For example, bromophenyl groups exhibit electron-withdrawing effects, directing nucleophilic attacks to para positions .

- Reaction Path Search : Apply ICReDD’s workflow: (1) Generate potential pathways via automated quantum calculations, (2) Narrow conditions using Bayesian optimization (e.g., solvent polarity, temperature), (3) Validate with small-scale experiments .

Q. Q4. How to resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

- Assay Validation : Cross-test in parallel assays (e.g., MTT vs. ATP-based cytotoxicity). For IC₅₀ discrepancies >20%, check cell line specificity (e.g., HeLa vs. HEK293) and compound stability in media (HPLC monitoring) .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., debrominated or oxidized species) that may confound activity .

Q. Q5. What strategies improve enantiomeric purity during synthesis, and how are isomers separated?

Methodological Answer:

- Chiral Resolutions : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or enzymatic kinetic resolution (lipase-catalyzed acylation) .

- Dynamic Kinetic Resolution : Use palladium catalysts to racemize undesired enantiomers in situ, achieving >99% ee .

Specialized Applications and Mechanistic Studies

Q. Q6. How to design a reactor system for scaling up the synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Continuous Flow Reactors : Optimize residence time (5–10 min) and temperature (25–40°C) to prevent epimerization. Inline FTIR monitors intermediate concentrations .

- Membrane Separation : Integrate nanofiltration membranes (MWCO 500 Da) to remove catalysts and byproducts without column chromatography .

Q. Q7. What in silico tools predict the compound’s pharmacokinetic properties for preclinical studies?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate logP (2.8–3.2), BBB permeability (low), and CYP450 inhibition (CYP3A4 flagged). Validate with MD simulations (GROMACS) for membrane diffusion rates .

- Metabolic Sites : Highlight bromophenyl and pyrrolidine moieties as susceptible to Phase I oxidation (e.g., via Schrödinger’s QikProp) .

Data Reproducibility and Methodological Rigor

Q. Q8. How to address batch-to-batch variability in biological screening results?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。